molecular formula C11H11ClOS B8569392 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol

3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol

Cat. No. B8569392
M. Wt: 226.72 g/mol
InChI Key: BYRGKAZHRGJIAW-UHFFFAOYSA-N
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Patent
US08754122B2

Procedure details

A −78° C. solution of oxalyl chloride (1.73 g, 13.6 mmol) in dichloromethane (20 mL) was treated with DMSO (20 mL). After 5 min., a solution of alcohol 16 (2.57 g, 11.3 mmol) in dichloromethane (20 mL) was added. After another 15 min., triethylamine (7.1 mL, 50.6 mmol) was added. The reaction was stirred at −78° C. for 5 min., and then allowed to warm to room temperature. After 30 min., 100 mL water was added and the mixture extracted with dichloromethane (3×60 mL). The combined dichloromethane solution was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (10% ethyl acetate/hexane) gave 2.11 g (9.4 mmol, 83%) of the aldehyde (17).
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[C:13]2[CH:24]=[CH:23][CH:22]=[CH:21][C:14]=2[S:15][C:16]=1[CH2:17][CH2:18][CH2:19][OH:20].C(N(CC)CC)C>ClCCl.O>[Cl:11][C:12]1[C:13]2[CH:24]=[CH:23][CH:22]=[CH:21][C:14]=2[S:15][C:16]=1[CH2:17][CH2:18][CH:19]=[O:20]

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
ClC=1C2=C(SC1CCCO)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C2=C(SC1CCC=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.4 mmol
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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